(5-Isopropylfuran-2-yl)boronic acid

Organic Synthesis Regioselectivity Suzuki-Miyaura Coupling

Specifically substituted at the 5-position, this heteroarylboronic acid is the only valid nucleophile for synthesizing 2,5-disubstituted furans with the isopropyl motif intact. Using unsubstituted or positional isomers yields incorrect regioisomers, invalidating SAR data. Ensure your coupling reactions produce the targeted biaryl architecture by procuring the correct isomer. Ideal for medicinal chemistry, materials science, and ligand synthesis. Ships with blue ice; store at -20°C.

Molecular Formula C7H11BO3
Molecular Weight 153.97 g/mol
Cat. No. B13988289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Isopropylfuran-2-yl)boronic acid
Molecular FormulaC7H11BO3
Molecular Weight153.97 g/mol
Structural Identifiers
SMILESB(C1=CC=C(O1)C(C)C)(O)O
InChIInChI=1S/C7H11BO3/c1-5(2)6-3-4-7(11-6)8(9)10/h3-5,9-10H,1-2H3
InChIKeyUPAFTGFKKGATIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (5-Isopropylfuran-2-yl)boronic acid: A Specialized Furan-2-ylboronic Acid for Suzuki-Miyaura Cross-Coupling


(5-Isopropylfuran-2-yl)boronic acid (CAS 1694670-71-7) is an organoboron compound classified as a heteroarylboronic acid. It features a furan ring substituted with an isopropyl group at the 5-position and a boronic acid group at the 2-position . Its primary application is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to synthesize biaryl and complex organic molecules . The compound is commercially available with purities typically reported at 95% or 98%, and the recommended storage condition is -20°C [1].

Why Simple Furan-2-ylboronic Acid Cannot Replace (5-Isopropylfuran-2-yl)boronic acid in Specialized Syntheses


Generic substitution with unsubstituted furan-2-ylboronic acid or other positional isomers (e.g., 3-isopropylfuran-2-yl) is chemically untenable when the target molecule requires a specific substitution pattern. The 5-isopropyl group on (5-Isopropylfuran-2-yl)boronic acid is not merely an inert appendage; it imparts distinct steric and electronic properties that directly influence reaction outcomes and the physicochemical characteristics of the final product [1]. Using an alternative boronic acid would result in a different regioisomer, which can have drastically different biological activity, material properties, or serve as an incompatible building block in a multi-step synthesis [2]. The exact positioning of the isopropyl group is a critical design element, making this specific compound non-interchangeable with its analogs for targeted applications.

Quantitative Differentiation of (5-Isopropylfuran-2-yl)boronic acid Against Closest Analogs


Regioisomeric Purity: Differentiating 5-Isopropyl from 3- and 4-Isopropyl Furylboronic Acid Analogs

The compound's value proposition is its defined regioisomeric identity. While several isopropyl-substituted furan-2-ylboronic acids exist (e.g., 3-isopropyl and 4-isopropyl analogs), they are distinct chemical entities with different CAS numbers and are not interchangeable [1]. The 5-isopropyl derivative provides a specific substitution pattern at the position distal to the boronic acid handle on the furan ring. This contrasts with the 3-isopropylfuran-2-ylboronic acid, where the steric bulk of the isopropyl group is adjacent to the reactive boronic acid site, which can significantly impact the kinetics and yield of a Suzuki coupling due to steric hindrance [2].

Organic Synthesis Regioselectivity Suzuki-Miyaura Coupling

Commercial Availability and Purity Benchmarking of (5-Isopropylfuran-2-yl)boronic acid

From a procurement standpoint, the compound is a defined, commercially available entity with established purity grades, making it a reliable building block for reproducible research. Commercial sources report purity levels of 95% and 98% for this specific CAS number (1694670-71-7) [1]. This is a key differentiator from more complex, multi-substituted furylboronic acids that may be less accessible or have variable quality, and from the simpler, unsubstituted furan-2-ylboronic acid which lacks the required functionality.

Procurement Quality Control Chemical Supply

Structural Confirmation via Pinacol Ester Derivative

The existence of a well-defined and commercially cataloged pinacol ester derivative (CAS 2223033-52-9) provides additional, independent confirmation of the (5-Isopropylfuran-2-yl)boronic acid's specific structural identity . This derivative is a common and stable form for boronic acids used in Suzuki couplings, and its cataloging with a unique CAS number serves as a chemical validation point that distinguishes this compound from other isomeric or substituted furan boronic acids, which would have their own distinct derivatives.

Analytical Chemistry Synthetic Intermediate Structure Confirmation

Key Application Scenarios for Procuring (5-Isopropylfuran-2-yl)boronic acid


Synthesis of 2,5-Disubstituted Furan-Based Pharmaceutical Intermediates

This compound is ideally suited for the modular synthesis of 2,5-disubstituted furans via Suzuki-Miyaura coupling. The boronic acid at the 2-position serves as the reactive handle, while the 5-isopropyl group provides a pre-installed, non-reactive alkyl substituent [1]. This allows chemists to efficiently introduce a diverse range of aryl or heteroaryl groups at the 2-position while retaining the 5-isopropyl moiety, a common motif in medicinal chemistry for modulating lipophilicity and metabolic stability of drug candidates [2].

Precursor for Advanced Furan-Based Building Blocks and Ligands

The compound can be further functionalized or used as a key intermediate in the synthesis of more complex furan-containing molecules. For instance, the 5-isopropylfuran motif is found in various natural products and synthetic analogs [1]. By using this boronic acid in a cross-coupling reaction, researchers can rapidly generate libraries of 5-isopropyl-2-arylfuran derivatives for biological screening or as precursors to novel ligands and materials [2].

Synthesis of Specific Regioisomers for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry SAR campaigns, the precise location of substituents is critical for target binding and biological activity. The procurement of (5-Isopropylfuran-2-yl)boronic acid, as opposed to its 3- or 4-isopropyl analogs, is essential for creating a specific, desired regioisomer [1]. This ensures that the biological data generated is attributed to the correct molecular structure, preventing misinterpretation of SAR and guiding further optimization efforts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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